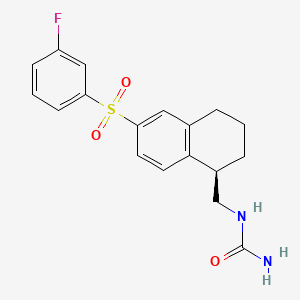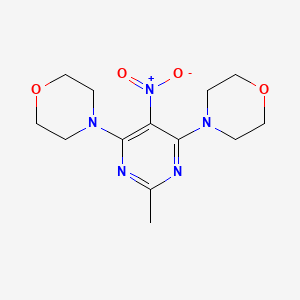
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid
Descripción general
Descripción
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Formation of the dihydropyridine ring through a cyclization reaction.
Functional Group Introduction: Introduction of the cyclopentyl and pyridinyl groups through substitution reactions.
Oxidation: Oxidation of specific positions on the ring to introduce the keto group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation to form more oxidized derivatives.
Reduction: Reduction of the keto group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized compounds, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with similar structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring that may have similar biological activities.
Uniqueness
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13(14-7-3-4-8-17-14)9-11(16(20)21)10-18(15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,20,21) |
Clave InChI |
GHTDCUARHABGMA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=C(C=C(C2=O)C3=CC=CC=N3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B8594007.png)
